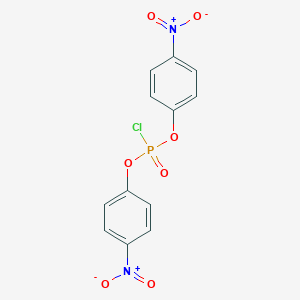

Bis(4-nitrophenyl) phosphorochloridate

Beschreibung

Significance in Organophosphorus Chemistry and Synthetic Methodology Development

The significance of Bis(4-nitrophenyl) phosphorochloridate in organophosphorus chemistry lies in its function as a powerful and efficient phosphorylating agent. The core of its reactivity is the phosphorus(V) center, which is rendered highly electrophilic by the attachment of three electronegative leaving groups: one chlorine atom and two 4-nitrophenoxy groups.

The 4-nitrophenyl group is particularly effective as a leaving group due to the strong electron-withdrawing nature of the para-nitro substituent. This stabilizes the resulting 4-nitrophenoxide anion through resonance, making it readily displaced by a wide range of nucleophiles. The presence of the chloro group provides an additional, highly reactive site for nucleophilic substitution. This structural design allows for controlled, sequential reactions, enabling the development of sophisticated synthetic methodologies. Researchers leverage this reactivity to synthesize complex molecules, such as phosphoramidates and phosphate (B84403) esters, which are key structures in various bioactive compounds. nih.gov The use of such activated phosphorylating agents is a cornerstone of modern synthetic organophosphorus chemistry, allowing for the formation of P-O and P-N bonds under relatively mild conditions.

Historical Context of its Emergence as a Research Target and Reagent

The emergence of this compound as a research tool is situated within the broader expansion of organophosphorus chemistry during the mid-20th century. nih.gov A significant driving force during this period was the need for efficient methods to synthesize oligonucleotides, the building blocks of DNA and RNA. This challenge spurred chemists to develop a "toolbox" of phosphorylating agents with varying degrees of reactivity and selectivity. researchgate.net

The strategy of using nitrophenyl esters as "activated" intermediates became prominent. The electron-withdrawing nitro group made the phenoxy moiety a good leaving group, facilitating the formation of the desired phosphodiester linkages. A notable example of this approach is the use of 4-nitrophenyl phenyl phosphorochloridate, which was reported in 1977 as a new phosphorylating agent for oligonucleotide synthesis. rsc.org this compound represents a logical extension of this chemical principle. By incorporating two activated 4-nitrophenoxy groups in addition to a chloro group, the reagent offers a higher degree of activation and potentially different pathways for synthetic transformations. Its development reflects the ongoing effort to create more powerful and versatile reagents for constructing complex biological and synthetic molecules.

Overview of Key Academic Research Areas and Contributions

The primary contribution of this compound in academic research is as a synthetic precursor to other valuable chemical tools and substrates. Its applications span synthetic chemistry and biochemical analysis.

One of its most important roles is in the synthesis of its derivative, Bis(4-nitrophenyl) phosphate (BNPP) . BNPP is a widely used chromogenic substrate in enzyme assays. nih.gov Many enzymes, such as phosphodiesterases, cleave the phosphate ester bonds of BNPP, releasing 4-nitrophenol (B140041). This product is intensely yellow in alkaline solutions, allowing researchers to monitor enzyme activity by measuring the change in absorbance with a spectrophotometer. The phosphorochloridate starting material provides a direct route for synthesizing BNPP and its analogues for these assays.

Furthermore, the bis(4-nitrophenyl) phosphate structural motif has been explored in biochemical studies as an enzyme inhibitor. For instance, BNPP has been shown to inhibit specific reactions in the dolichol pathway, which is essential for the N-glycosylation of proteins. nih.govnih.gov Specifically, it was found to inhibit the addition of certain sugar residues during the assembly of lipid-intermediates, demonstrating its utility in probing complex biochemical pathways. nih.govnih.gov The compound also serves as a versatile building block in synthetic chemistry for creating other organophosphorus reagents, such as bis(4-nitrophenyl) phosphorazidate, by reacting it with an azide (B81097) source. nih.gov

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Application | Key Finding |

|---|---|---|

| Enzyme Assays | Precursor to Bis(4-nitrophenyl) phosphate (BNPP), a chromogenic substrate. | BNPP is used to measure the activity of phosphodiesterases and other enzymes by monitoring the release of colored 4-nitrophenol. nih.gov |

| Biochemical Inhibition | The derivative BNPP is used as an inhibitor to study metabolic pathways. | BNPP was found to inhibit reactions involving dolichyl diphosphate (B83284) sugars in the N-glycosylation of proteins. nih.govnih.gov |

| Synthetic Chemistry | Used as a phosphorylating agent and a building block for other reagents. | Serves as a starting material for synthesizing other reactive intermediates, such as phosphorazidates, for further chemical transformations. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[chloro-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN2O7P/c13-23(20,21-11-5-1-9(2-6-11)14(16)17)22-12-7-3-10(4-8-12)15(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMNXFSXCQDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400486 | |

| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6546-97-0 | |

| Record name | BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Characterization

Synthetic Routes to Bis(4-nitrophenyl) Phosphorochloridate

The creation of this compound is rooted in the principles of organophosphorus chemistry, primarily involving the formation of P-O bonds and the introduction of a reactive P-Cl bond.

Classical Synthetic Pathways and Precursor Chemistry

The traditional and most direct method for synthesizing this compound involves the reaction between 4-nitrophenol (B140041) and phosphorus oxychloride (POCl₃). wikipedia.org This reaction is a stepwise process where the hydroxyl groups of 4-nitrophenol displace the chlorine atoms on the phosphorus oxychloride molecule.

The precursor chemistry is fundamental to this process:

Phosphorus Oxychloride (POCl₃): A key phosphorylating agent, it provides the central phosphorus atom and the reactive chloride ligand. Its high reactivity is central to the formation of the desired product. wikipedia.org

4-Nitrophenol: This precursor provides the two 4-nitrophenyl ester groups. The electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring makes the phenolic hydroxyl group more acidic and a better leaving group, which is relevant for the subsequent reactions of the target compound.

The synthesis proceeds through the following conceptual steps:

Reaction of one molecule of 4-nitrophenol with phosphorus oxychloride, leading to the formation of the intermediate, 4-nitrophenyl phosphorodichloridate.

A subsequent reaction with a second molecule of 4-nitrophenol yields the desired this compound.

This reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), to act as an HCl acceptor, scavenging the hydrogen chloride gas that is liberated during the reaction and driving the equilibrium towards the products. wikipedia.org The stoichiometry of the reactants is critical; a molar ratio of approximately 2:1 of 4-nitrophenol to phosphorus oxychloride is required to favor the formation of the di-substituted product.

| Precursor | Chemical Formula | Role in Synthesis |

| 4-Nitrophenol | C₆H₅NO₃ | Source of the nitrophenyl ester groups |

| Phosphorus Oxychloride | POCl₃ | Provides the central phosphorus and chlorine atom |

| Base (e.g., Pyridine) | C₅H₅N | HCl scavenger |

Optimized Synthesis Protocols and Yield Enhancement Strategies

While the classical pathway is well-established, modern synthetic chemistry often seeks to optimize such procedures to enhance yield, improve purity, and simplify the work-up. For diaryl phosphorochloridates like this compound, strategies may include:

Controlled Addition of Reagents: Slow, dropwise addition of phosphorus oxychloride to a solution of 4-nitrophenol and the base at low temperatures can help to control the exothermic nature of the reaction and minimize the formation of by-products.

Solvent Selection: The choice of an inert, anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the product. Solvents such as dichloromethane, chloroform, or toluene (B28343) are often employed.

Reaction Temperature: Maintaining a low reaction temperature (e.g., 0-5 °C) during the initial stages of the reaction can enhance selectivity and reduce the formation of undesired side products.

Purification Techniques: Purification of the final product may involve techniques such as recrystallization or column chromatography to remove any remaining starting materials, intermediates, or by-products.

Optimized one-pot syntheses for related phosphoramidates have been reported, which involve the in-situ generation of the phosphorochloridate followed by reaction with an amine. mdpi.com Similar strategies could potentially be adapted for the synthesis of this compound to streamline the process. Furthermore, the use of continuous-flow microreactors for reactions involving highly reactive reagents like POCl₃ is an emerging strategy that offers precise control over reaction parameters and can improve safety and yield. nih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity assessment of this compound rely on a combination of advanced spectroscopic and analytical methods.

Advanced Spectroscopic Methods in Phosphorus Chemistry (e.g., NMR, IR)

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: This is the most direct spectroscopic method for characterizing phosphorus compounds. For this compound, a single resonance is expected in the phosphate (B84403) region of the ³¹P NMR spectrum. The chemical shift would be indicative of the pentavalent phosphorus atom bonded to two aryloxy groups and one chlorine atom. For comparison, the ³¹P NMR chemical shift for the related methyl 4-nitrophenyl phosphate is approximately -4.2 ppm. rsc.org

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the two 4-nitrophenyl groups. Due to the symmetry of the molecule (assuming free rotation of the phenyl rings), two sets of doublets would be expected, corresponding to the protons ortho and meta to the phosphate ester linkage.

¹³C NMR: The carbon NMR spectrum would similarly display signals corresponding to the carbon atoms of the 4-nitrophenyl rings.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands expected for this compound include:

Strong absorptions corresponding to the P=O (phosphoryl) stretching vibration.

Bands associated with the P-O-Ar (aryl phosphate) linkages.

Characteristic peaks for the nitro group (NO₂), typically strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net

Vibrations associated with the P-Cl bond.

Aromatic C-H and C=C stretching vibrations from the phenyl rings.

| Spectroscopic Technique | Expected Observations |

| ³¹P NMR | A single resonance in the phosphate region, characteristic of a phosphorochloridate environment. |

| ¹H NMR | Doublets in the aromatic region corresponding to the protons on the two equivalent 4-nitrophenyl rings. |

| ¹³C NMR | Signals for the carbon atoms of the 4-nitrophenyl groups. |

| IR Spectroscopy | Characteristic stretching vibrations for P=O, P-O-Ar, NO₂, and P-Cl bonds, as well as aromatic C-H and C=C bonds. |

Chromatographic and Mass Spectrometric Approaches for Compound Characterization (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity, while mass spectrometry provides information about its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode, can be a powerful tool for purity assessment. A suitable method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer on a C18 column. sielc.comnih.govnih.gov Detection is typically achieved using a UV detector, as the nitrophenyl groups provide strong chromophores.

Mass Spectrometry (MS):

LC-MS: Coupling HPLC with mass spectrometry allows for the determination of the molecular weight of the eluting peaks, providing a high degree of confidence in peak identification. For this compound (C₁₂H₈ClN₂O₇P), the expected molecular weight is approximately 358.63 g/mol . echemi.com Electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum of the related bis(4-nitrophenyl) phosphate shows a precursor ion [M-H]⁻ at m/z 339. nih.gov

GC-MS: Gas chromatography-mass spectrometry might be less suitable for this compound due to its relatively high molecular weight and polarity, which could necessitate derivatization to improve volatility. If employed, it would provide information on volatile impurities.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can offer structural confirmation. Expected fragmentation pathways for this compound under electron impact (EI) or collision-induced dissociation (CID) could include the loss of a chlorine radical, a 4-nitrophenoxy radical, or a 4-nitrophenol molecule.

Characterization of Intermediates and By-products in Synthesis

The synthesis of this compound is not always perfectly selective, and the formation of intermediates and by-products is common. Their identification and characterization are crucial for optimizing the reaction and ensuring the purity of the final product.

The primary intermediates and by-products in the reaction of 4-nitrophenol with phosphorus oxychloride are formed due to the stepwise nature of the substitution reaction:

4-Nitrophenyl phosphorodichloridate (Intermediate): This compound is formed when one molecule of 4-nitrophenol reacts with phosphorus oxychloride. It is the direct precursor to the desired product. If the reaction is stopped prematurely or if an insufficient amount of 4-nitrophenol is used, this intermediate can be a significant impurity. It is a solid with a melting point of 44-45 °C. sigmaaldrich.com

Tris(4-nitrophenyl) phosphate (By-product): If an excess of 4-nitrophenol is used or if the reaction conditions favor further substitution, a third molecule of 4-nitrophenol can displace the final chlorine atom to form tris(4-nitrophenyl) phosphate. This fully substituted phosphate ester is often a significant by-product that needs to be removed during purification.

Bis(4-nitrophenyl) hydrogen phosphate (By-product): This compound can be formed by the hydrolysis of the product, this compound, if moisture is present during the reaction or work-up. It is a solid with a melting point of 172-175 °C. sigmaaldrich.com

The characterization of these species within the reaction mixture can be achieved by employing the same analytical techniques used for the final product. For instance, HPLC can separate the desired product from the mono-, and tri-substituted analogues, as well as the hydrolysis product. Mass spectrometry can then be used to confirm the identity of each separated component based on its molecular weight.

| Compound Name | Chemical Formula | Type | Role/Formation |

| 4-Nitrophenyl phosphorodichloridate | C₆H₄Cl₂NO₄P | Intermediate | Formed from a 1:1 reaction of 4-nitrophenol and POCl₃. |

| Tris(4-nitrophenyl) phosphate | C₁₈H₁₂N₃O₁₀P | By-product | Formed from a 3:1 reaction of 4-nitrophenol and POCl₃, or from the desired product. |

| Bis(4-nitrophenyl) hydrogen phosphate | C₁₂H₉N₂O₈P | By-product | Formed by hydrolysis of the product. |

Fundamental Mechanistic Investigations of Reactivity

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus center of bis(4-nitrophenyl) phosphorochloridate is a key reaction that has been explored to understand the underlying mechanistic pathways. These reactions generally proceed through either a concerted or a stepwise mechanism, and distinguishing between these pathways often requires a combination of kinetic studies and theoretical calculations. The nature of the nucleophile, the solvent, and the substituents on the phosphorus atom all play a significant role in determining the preferred mechanism.

Detailed Analysis of Concerted vs. Stepwise Mechanisms

The dichotomy between concerted and stepwise mechanisms is a central theme in the study of nucleophilic substitution at phosphorus. In a concerted mechanism (often termed an SN2-like process), the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur simultaneously in a single kinetic step, proceeding through a single transition state.

Conversely, a stepwise mechanism involves the formation of a discrete intermediate, typically a pentacoordinate species, which then breaks down in a subsequent step to form the final products. This pathway involves at least two transition states and one intermediate.

For this compound, the highly electrophilic phosphorus center, due to the presence of two electron-withdrawing 4-nitrophenyl groups and a chlorine atom, makes it susceptible to nucleophilic attack. Studies on the reaction of this compound with alkaline hydrogen peroxide have shown simple first-order kinetics with no indication of a long-lived intermediate. researchgate.net This observation is consistent with either a concerted mechanism or a very rapid stepwise process where the intermediate is too transient to be detected.

In a concerted nucleophilic substitution reaction at a tetracoordinate phosphorus center, the reaction proceeds through a single pentacoordinate transition state. sapub.org This transition state is a high-energy species where the phosphorus atom is hypervalent, accommodating both the incoming nucleophile and the departing leaving group. The geometry of this transition state is typically trigonal bipyramidal, with the nucleophile and the leaving group occupying the apical positions to minimize steric hindrance and facilitate orbital overlap for bond formation and cleavage.

Table 1: Representative Calculated Properties of a Pentacoordinate Transition State for a Concerted SN2 Reaction at a Phosphoryl Center (Illustrative Data)

| Parameter | Value |

| P-Nucleophile Distance | ~2.2 - 2.5 Å |

| P-Leaving Group Distance | ~2.2 - 2.5 Å |

| Apical-P-Apical Angle | ~170 - 180° |

| Equatorial-P-Equatorial Angle | ~115 - 125° |

| Imaginary Frequency | -300 to -400 cm⁻¹ |

Note: This table presents typical values for related organophosphorus compounds and is for illustrative purposes due to the lack of specific data for this compound.

A stepwise mechanism for nucleophilic substitution at the phosphorus center of this compound would involve the formation of a trigonal bipyramidal intermediate. sapub.org This intermediate is a relatively stable species that resides in a potential energy well between two transition states. The formation of this intermediate is the first step, and its breakdown to products is the second.

The stability and lifetime of this intermediate are crucial in determining whether the mechanism is truly stepwise. For many reactions of highly reactive phosphorus compounds, such as those with good leaving groups like the 4-nitrophenoxy and chloro groups in this compound, this intermediate can be very short-lived. The lack of evidence for a long-lived intermediate in the reaction with alkaline hydrogen peroxide suggests that if a trigonal bipyramidal intermediate is formed, it is highly unstable and rapidly proceeds to products. researchgate.net

Table 2: General Characteristics of Trigonal Bipyramidal Intermediates in Phosphoryl Transfer Reactions (Illustrative Data)

| Characteristic | Description |

| Coordination Number | 5 |

| Geometry | Trigonal Bipyramidal (TBP) |

| Apical Positions | Typically occupied by the most electronegative or best leaving groups. |

| Equatorial Positions | Typically occupied by less electronegative or bulky groups. |

| Pseudorotation | Possible process (e.g., Berry pseudorotation) that can interchange apical and equatorial substituents, potentially leading to stereochemical scrambling if the intermediate has a sufficient lifetime. |

Note: This table provides general characteristics and is for illustrative purposes.

Kinetic Isotope Effects and Their Mechanistic Implications

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state structure of a reaction. By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can provide insight into bond breaking and bond formation in the rate-determining step. For nucleophilic substitution at a phosphorus center, measuring the KIE for the leaving group oxygen atom (¹⁸O) can be particularly informative. A significant primary ¹⁸O KIE would indicate that the P-O bond to the leaving group is being broken in the rate-determining step, which is expected for both concerted and stepwise mechanisms where the breakdown of the intermediate is rate-limiting. The magnitude of the KIE can provide further details about the extent of bond cleavage in the transition state. While specific KIE studies on this compound are not readily found, studies on related 4-nitrophenyl esters have demonstrated the utility of this technique.

Linear Free Energy Relationships (LFERs) in Reactivity Correlations

Linear Free Energy Relationships (LFERs), such as the Brønsted and Hammett equations, are used to correlate the rate constants of a series of reactions with an equilibrium property (like the pKa of the nucleophile or leaving group). These correlations provide valuable information about the charge distribution and the nature of the transition state.

For the aminolysis of related organophosphorus compounds, Brønsted-type plots (log k vs. pKa of the amine) are often constructed. A linear Brønsted plot with a βnuc value (slope) between 0 and 1 is typically observed. The magnitude of βnuc is interpreted as a measure of the extent of bond formation in the transition state. A downward curvature in a Brønsted plot can be indicative of a change in the rate-determining step of a stepwise mechanism.

Similarly, Hammett plots, which correlate reaction rates with substituent constants (σ), can be used to probe the electronic demands of the transition state. The reaction constant (ρ) provides information about the development of charge at the reaction center.

While specific LFER studies for this compound are not extensively documented, the principles are widely applied to understand the reactivity of similar phosphorus esters. researchgate.net

Specific Reaction Pathways and Their Mechanistic Elucidation

The reaction of this compound with alkaline hydrogen peroxide provides a specific example of its reactivity. The observation of simple first-order kinetics and the absence of a detectable intermediate suggest a direct and efficient reaction pathway. researchgate.net A proposed mechanism involves the initial nucleophilic attack of the hydroperoxide anion on the phosphorus center. The resulting intermediate, a 4-nitrophenyl peroxophosphate, is highly reactive and is thought to undergo a rapid intramolecular nucleophilic displacement of a second 4-nitrophenolate (B89219) ion. researchgate.net This rapid subsequent step would explain the lack of a build-up of an intermediate species.

Further detailed kinetic and computational studies on a wider range of nucleophiles would be necessary to provide a more complete picture of the mechanistic landscape for this highly reactive phosphorylating agent.

Reactions with Hydroperoxide Anions (e.g., Alkaline Hydrogen Peroxide)

The reaction of this compound with hydroperoxide anions (HOO⁻), typically generated from alkaline hydrogen peroxide, has been a subject of detailed mechanistic investigation. This reaction is notably more complex than a simple nucleophilic substitution, exhibiting unusual stoichiometry and involving highly reactive intermediates.

Stoichiometric Considerations and Anomalies

A significant anomaly in the reaction between the hydroperoxide anion and this compound is the observed yield of 4-nitrophenol (B140041). Instead of a straightforward displacement of the chloride ion followed by a slower reaction at one of the ester linkages, studies have shown that the reaction can yield up to 40% of 4-nitrophenol. researchgate.net This observation points towards a reaction pathway that is more intricate than a simple sequential substitution. The reaction proceeds with simple first-order kinetics, suggesting a rapid sequence of events following the initial nucleophilic attack. researchgate.net

The table below summarizes the yield of 4-nitrophenol under specific conditions, highlighting the unexpected stoichiometry.

| Reactant | Nucleophile | Yield of 4-nitrophenol |

| This compound | Hydroperoxide anion (HOO⁻) | Up to 40% |

This data is based on findings that report a significant and anomalous yield of 4-nitrophenol, indicating a complex reaction mechanism. researchgate.net

Proposed Intramolecular Nucleophilic Displacement Mechanisms

To account for the anomalous yield of 4-nitrophenol, a mechanism involving a rapid intramolecular nucleophilic displacement has been proposed. researchgate.net In this proposed pathway, the initial attack of the hydroperoxide anion on the phosphorus center displaces the chloride ion, forming a 4-nitrophenyl peroxyphosphate intermediate. This intermediate is highly unstable and undergoes a fast intramolecular nucleophilic attack by the peroxide moiety on the phosphorus center, leading to the displacement of a 4-nitrophenolate ion. researchgate.net This intramolecular step is significantly faster than the intermolecular reaction with another hydroperoxide anion, which explains the rapid formation of 4-nitrophenol.

Role of Peroxyphosphate Intermediates

The key to understanding the reaction's stoichiometry and kinetics lies in the formation and subsequent reactivity of the 4-nitrophenyl peroxyphosphate intermediate. This transient species is not directly observed due to its high reactivity. researchgate.net The formation of this intermediate is the initial result of the nucleophilic attack by the hydroperoxide anion. The subsequent intramolecular displacement within this intermediate is what drives the efficient production of 4-nitrophenol. The liability of this peroxo intermediate is a critical factor, with the intramolecular nucleophilic substitution by the peroxo group at the phosphorus center being a highly favored pathway. researchgate.net

Hydrolytic Cleavage Mechanisms

While the reactions with potent nucleophiles like the hydroperoxide anion are rapid and complex, the hydrolytic cleavage of this compound provides further insight into its reactivity profile. The stability and reaction pathways of this compound in aqueous media are influenced by factors such as pH and the presence of catalytic species.

Influence of pH on Hydrolysis Kinetics

The rate of hydrolysis of organophosphorus compounds is often highly dependent on the pH of the solution. For phosphorochloridates, hydrolysis can proceed through different mechanisms in acidic, neutral, and alkaline conditions. While specific kinetic data for the pH-rate profile of this compound is not extensively detailed in the available literature, the general principles of phosphorochloridate hydrolysis suggest that the reaction rate would be significantly influenced by the hydroxide (B78521) ion concentration in alkaline solutions, leading to an accelerated cleavage of the P-Cl bond.

Catalytic Effects of Metal Ions on Hydrolysis (e.g., Lanthanides, Yttrium)

Role of Micellar Media in Modulating Reaction Rates

Micellar media play a significant role in altering the rates of chemical reactions, a phenomenon known as micellar catalysis. Micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid, can provide unique microenvironments that differ substantially from the bulk solvent. These environments can influence reaction rates through several mechanisms, including the concentration of reactants within the micellar structure, stabilization or destabilization of transition states, and alteration of the intrinsic reactivity of the nucleophile or electrophile.

For reactions involving phosphate (B84403) esters similar to this compound, the use of cationic micelles has been shown to cause significant rate enhancements for nucleophilic substitution reactions. For instance, the reactions between p-nitrophenyl diphenyl phosphate and nucleophiles like hydroxide and fluoride (B91410) ions are strongly catalyzed by cationic micelles of cetyltrimethylammonium bromide (CTAB). researchgate.net This catalytic effect is largely attributed to the ability of the positively charged micellar surface to attract and concentrate the anionic nucleophiles from the bulk aqueous phase, thereby increasing their effective concentration near the phosphate ester substrate, which is also incorporated into the micelle.

Research on the cleavage of the related compound, bis(4-nitrophenyl) phosphate (BNPP), further illustrates the profound impact of micellar systems. In the presence of cationic micelles and α-nucleophiles, the hydrolytic cleavage of BNPP was accelerated by a factor of approximately 105 compared to its spontaneous hydrolysis. researchgate.net Similarly, the reaction of 4-nitrophenyl diethyl phosphonate (B1237965) with the hydroperoxide anion sees a rate increase of about 10-fold when transferred from an aqueous solution to a CTAB micellar pseudophase. researchgate.net This acceleration is primarily explained by the concentration effects of bringing the reactants into close proximity within the micellar core. researchgate.net

The structure of the surfactant, including its head group, counter-ion, and tail length, can also influence the magnitude of the rate enhancement. researchgate.net While cationic micelles accelerate reactions with anionic nucleophiles, anionic micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), typically inhibit such reactions by electrostatically repelling the nucleophile from the micellar surface where the substrate resides. researchgate.net

Table 1: Examples of Rate Enhancements in Micellar Media for Related Phosphate Esters

| Substrate | Nucleophile | Micellar System | Approximate Rate Enhancement | Reference |

| Bis(4-nitrophenyl) phosphate (BNPP) | α-nucleophiles | Cationic Micelles | ~105-fold | researchgate.net |

| p-Nitrophenyl diphenyl phosphate | OH-, F- | CTAB (Cationic) | Strong catalysis | researchgate.net |

| 4-Nitrophenyl diethyl phosphonate | HOO- | CTAB (Cationic) | ~10-fold | researchgate.net |

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction is conducted can have a profound effect on its rate and mechanism. For solvolysis reactions, where the solvent acts as the nucleophile, these effects can be quantitatively analyzed using linear free energy relationships (LFERs), such as the extended Grunwald-Winstein equation:

log(k/ko) = lNT + mYCl

In this equation, k and ko are the specific rates of solvolysis in a given solvent and in the standard solvent (80% ethanol), respectively. The NT scale represents the solvent nucleophilicity, while the YCl scale represents the solvent ionizing power. The parameters l and m are sensitivities to changes in solvent nucleophilicity and ionizing power, respectively.

While specific data for this compound is not extensively detailed, analysis of closely related compounds provides significant insight. For the solvolysis of p-nitrophenyl chloroformate, a study across 39 different solvents yielded sensitivity values of l = 1.68 and m = 0.46. mdpi.com The relatively large value of l compared to m (an l/m ratio of 3.65) indicates that the reaction is highly sensitive to the nucleophilicity of the solvent. mdpi.com This suggests a mechanism where the nucleophilic attack by the solvent is a key part of the rate-determining step, consistent with a bimolecular, associative (addition-elimination) pathway. mdpi.com The transition state for such a mechanism would involve significant bond formation with the incoming solvent molecule.

Studies on other aryl phosphorochloridates also support the importance of solvent nucleophilicity. For instance, the solvolysis of phenyl N-phenyl phosphoramidochloridate is well-correlated by the extended Grunwald-Winstein equation with l and m values of 0.85 and 0.53, respectively. researchgate.net The magnitude of these parameters provides a diagnostic tool for mechanistic interpretation. A high l/m ratio generally points towards an associative (SN2-like) mechanism, whereas a low l/m ratio suggests a more dissociative (SN1-like) process with significant charge separation in the transition state. The data for analogous compounds strongly suggest that the solvolysis of this compound likely proceeds through a mechanism with a high degree of associative character.

Table 2: Grunwald-Winstein Parameters for Solvolysis of Analogous Compounds

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Implied Mechanism Character | Reference |

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Associative | mdpi.com |

| Phenyl chloroformate | 1.57 ± 0.06 | 0.56 ± 0.04 | 2.80 | Associative | mdpi.com |

| p-Methoxyphenyl chloroformate | 1.55 ± 0.06 | 0.56 ± 0.04 | 2.77 | Associative | mdpi.com |

| Phenyl N-phenyl phosphoramidochloridate | 0.85 ± 0.14 | 0.53 ± 0.04 | 1.60 | Intermediate | researchgate.net |

Applications in Advanced Organic Synthesis and Chemical Biology

Reagent in Phosphorylation Reactions

The primary utility of bis(4-nitrophenyl) phosphorochloridate is as a phosphorylating agent, transferring a phosphate (B84403) group to various nucleophiles. The electron-withdrawing nature of the two nitrophenyl groups significantly activates the phosphorus center towards nucleophilic attack.

This compound serves as a precursor for the synthesis of other activated phosphate esters. When it reacts with an alcohol, it forms a stable bis(4-nitrophenyl) phosphate triester. The resulting triester is itself an "activated" phosphate derivative because the 4-nitrophenoxide ions are superb leaving groups, facilitating subsequent reactions where the phosphate moiety is transferred to another nucleophile. This two-step process allows for the phosphorylation of molecules under conditions that might not be suitable for a direct reaction with the more aggressive phosphorochloridate. The 4-nitrophenyl (PNP) ester group is considered a superior synthon for such applications due to its stability and favorable reaction kinetics. nih.gov

The general scheme for this reaction is as follows: (O₂NC₆H₄O)₂P(O)Cl + R-OH → (O₂NC₆H₄O)₂P(O)OR + HCl

This method provides a route to complex phosphate esters that are key intermediates in various biological and synthetic pathways.

Phosphoramidates, compounds containing a phosphorus-nitrogen (P-N) bond, are a significant class of organophosphorus molecules with applications ranging from medicinal chemistry to agriculture. nih.gov The synthesis of phosphoramidates can be achieved through the reaction of a phosphorochloridate with a primary or secondary amine.

This compound reacts with amines to displace the chloride ion, forming the corresponding phosphoramidate (B1195095). This reaction is a common and straightforward method for creating the P-N linkage. nih.govnih.gov The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic phosphorus center of the phosphorochloridate. nih.gov This approach is particularly relevant in the synthesis of phosphoramidate prodrugs, where modifying a parent drug with a phosphoramidate group can enhance its biological activity and delivery. nih.gov

| Reaction Type | Nucleophile | Product Class | Significance |

|---|---|---|---|

| Phosphorylation | Alcohol (R-OH) | Activated Phosphate Ester | Forms stable but reactive intermediates for further phosphorylation steps. |

| Phosphoramidation | Amine (R-NH₂) | Phosphoramidate | Key method for synthesizing biologically active compounds and prodrugs. nih.govnih.gov |

Role in Nucleotide and Nucleic Acid Chemistry

The ability to selectively phosphorylate hydroxyl groups makes this compound and analogous reagents valuable in the complex field of nucleotide and nucleic acid chemistry.

Phosphorylation of nucleosides is a critical step in the synthesis of nucleotides and their analogues, which are fundamental to antiviral and anticancer therapies. nih.gov Phosphorochloridate-based reagents are commonly used to phosphorylate the 5'-hydroxyl group of a protected or unprotected nucleoside. nih.gov Reagents structurally similar to this compound, such as 4-nitrophenyl phenyl phosphorochloridate, have been successfully employed as phosphorylating agents for both ribonucleosides and 2'-deoxyribonucleosides to produce phosphotriesters, which are key intermediates in oligonucleotide synthesis. rsc.org

This methodology is central to the "ProTide" approach, where a phosphoramidate or phosphate ester prodrug of a nucleoside monophosphate is synthesized to bypass the often inefficient initial intracellular phosphorylation step, thereby increasing the therapeutic efficacy of the nucleoside analog. nih.gov The reaction of a phosphorochloridate with a nucleoside in the presence of a base is a key strategy for generating these important prodrugs. nih.govacs.org

Oligonucleotide phosphorodithioates are nucleic acid analogues where both non-bridging oxygen atoms on the phosphate backbone are replaced by sulfur atoms. This modification imparts complete resistance to nuclease degradation and removes the chirality at the phosphorus center that is present in phosphorothioates. glenresearch.comnih.gov

However, the synthesis of phosphorodithioate (B1214789) linkages does not involve phosphorochloridate reagents like this compound. Instead, their formation relies on specialized thiophosphoramidite chemistry. glenresearch.com In this process, a thiophosphoramidite monomer (which contains one sulfur atom) is coupled to the growing oligonucleotide chain, followed by a sulfurization step to introduce the second sulfur atom. Therefore, the use of this compound is not a documented method for the formation of oligonucleotide phosphorodithioates, as its reaction would yield a phosphate triester linkage.

Utilization as a Coupling Agent in Peptide Synthesis and Derivatization

In peptide synthesis, a coupling agent is used to facilitate the formation of an amide (peptide) bond between the carboxylic acid of one amino acid and the amine group of another. Various phosphorus-based reagents have been developed for this purpose. These reagents typically function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

The mechanism often involves the formation of a highly reactive mixed anhydride (B1165640) intermediate. While this compound is structurally related to known phosphorus-based coupling agents, its direct application in peptide synthesis has been found to be less effective than alternatives. Research comparing various phosphorylating agents for peptide bond formation found that diphenyl phosphorazidate (DPPA) was significantly superior to diphenyl phosphorochloridate and di-p-nitrophenyl phosphorazidate in suppressing racemization, a critical issue in peptide synthesis. jst.go.jp This suggests that while phosphorochloridates can activate carboxylic acids, they are not ideal coupling agents due to side reactions like racemization. The use of pre-formed p-nitrophenyl esters of amino acids is a more common and effective strategy, leveraging the excellent leaving group ability of p-nitrophenoxide in a different mechanistic pathway. d-nb.infochemrxiv.org

| Reagent Class | Example Reagent | Effectiveness in Peptide Synthesis | Key Finding |

|---|---|---|---|

| Phosphorochloridate | Diphenyl phosphorochloridate | Low | Considered inferior due to high rates of racemization. jst.go.jp |

| Phosphorazidate | Diphenyl phosphorazidate (DPPA) | High | Superior reagent with low racemization. jst.go.jp |

| Phosphorazidate | Di-p-nitrophenyl phosphorazidate | Low | Also found to be inferior to DPPA in racemization tests. jst.go.jp |

Miscellaneous Synthetic Transformations

A significant application of this compound and structurally related compounds is in the direct, one-pot conversion of alcohols to alkyl azides. This transformation is a valuable tool in organic synthesis, as azides are versatile precursors for amines, amides, and nitrogen-containing heterocycles. The traditional synthesis of azides often involves a two-step process (e.g., conversion of alcohol to a halide or sulfonate, followed by substitution with an azide (B81097) salt) or employs hazardous reagents like hydrazoic acid under Mitsunobu conditions. cmu.eduias.ac.in

Organophosphate-based methods provide a milder and more direct alternative. Research has shown that reagents like bis(2,4-dichlorophenyl) chlorophosphate can efficiently mediate the conversion of various alkanols into their corresponding azides in a single step. cmu.eduorganic-chemistry.org The reaction proceeds by mixing the alcohol with sodium azide and a base (such as 4-dimethylaminopyridine, DMAP), followed by the addition of the phosphorochloridate reagent. cmu.edu

The proposed mechanism involves the initial activation of the alcohol by the phosphorochloridate, forming a phosphate intermediate. This intermediate renders the alcoholic carbon susceptible to nucleophilic attack. The phosphate moiety, particularly one with electron-withdrawing substituents like nitro or chloro groups, is an excellent leaving group. Subsequent SN2 displacement by the azide ion yields the final alkyl azide product with inversion of configuration. tcichemicals.com The use of bis(p-nitrophenyl) phosphorazidate has also been reported as a highly effective reagent for this transformation. ias.ac.intcichemicals.com

This method has demonstrated high yields for a range of primary and secondary alcohols, showcasing its utility and efficiency. cmu.eduorganic-chemistry.org

Table 2: Reported Yields for One-Pot Conversion of Alcohols to Azides Using a Related Reagent (bis(2,4-dichlorophenyl) chlorophosphate)

| Entry | Substrate Alcohol | Product Azide | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | Benzyl azide | 76 |

| 2 | 1-Octanol | 1-Azidooctane | 92 |

| 3 | Cyclohexanol | Azidocyclohexane | 85 |

| 4 | 2-Phenylethanol | 1-Azido-2-phenylethane | 91 |

| 5 | Geraniol | Geranyl azide | 88 |

(Data derived from studies on analogous phosphorochloridate reagents). cmu.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations are fundamental to understanding the mechanisms of chemical reactions by mapping out the potential energy surface that governs the transformation of reactants into products. nih.govnih.gov These calculations can identify transition states, intermediates, and determine the activation energies, providing a detailed picture of the reaction pathway. nih.govnumberanalytics.com

Methods such as Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms. mdpi.com For phosphoryl transfer reactions, which are characteristic of phosphorochloridates, key mechanistic questions revolve around whether the reaction proceeds through a concerted SN2-type mechanism, an associative pathway involving a pentacoordinate intermediate, or a dissociative SN1-type mechanism with a metaphosphate intermediate. acs.orgnih.gov

Computational studies on related organophosphorus compounds have explored these pathways in detail. For instance, the hydrolysis of ATP is often modeled as a concerted process where a nucleophilic attack by water occurs in an in-line displacement mechanism. mdpi.comlibretexts.org The energy profile for such a reaction, calculated using quantum chemistry, reveals the free energy barrier that determines the reaction rate. Automated reaction path search methods, like the Artificial Force Induced Reaction (AFIR) method, can systematically explore potential reaction pathways and build a comprehensive reaction path network. nih.govnih.govchemrxiv.org While specific energy profiles for Bis(4-nitrophenyl) phosphorochloridate are not extensively published, the principles from studies on analogous compounds like p-nitrophenyl phosphate (B84403) and other phosphorochloridates suggest that its reactions, such as solvolysis, would proceed through similar SN1 or SN2 mechanisms, influenced by solvent and nucleophile properties. researchgate.net

Molecular Dynamics Simulations of Compound Interactions and Reactivity

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov

For a compound like this compound, MD simulations could be used to understand its behavior in solution, including solvation shell structure and the dynamics of solvent molecules around the reactive phosphoryl center. This is particularly relevant for studying solvolysis reactions, where the solvent acts as the reactant.

In the broader context of organophosphates, MD simulations are extensively used. For example, Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have been performed to study the interaction of organic phosphates with mineral surfaces, which is crucial in environmental chemistry. frontiersin.orgchemrxiv.org Other studies have used MD to investigate the binding of organophosphorus compounds to the active sites of enzymes or to explore the conformational changes in proteins upon phosphorylation. nih.govnih.gov These examples highlight the potential of MD simulations to elucidate the interaction dynamics and reactivity of this compound in complex environments, although specific studies on this molecule are not widely available.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to its reactivity. Quantum chemical calculations, particularly using DFT, can provide a wealth of information about the distribution of electrons and the nature of chemical bonds. mdpi.comresearchgate.net From the electronic structure, various reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction. hakon-art.com

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. semanticscholar.org Other global reactivity descriptors, derived from these orbital energies, provide further quantitative measures of reactivity. mdpi.comhakon-art.com

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table outlines common reactivity descriptors calculated from HOMO and LUMO energies as described in computational chemistry literature. hakon-art.com

For this compound, the presence of two electron-withdrawing nitro groups and the electrophilic P-Cl bond would significantly influence these descriptors, indicating a high susceptibility to nucleophilic attack at the phosphorus center.

Development of Predictive Models for Phosphoryl Transfer Reactivity

Predictive models aim to forecast the reactivity of compounds based on their structure and properties. For phosphoryl transfer reactions, these models often correlate experimental kinetic data with computational parameters. The Grunwald-Winstein equation is a classic example of a linear free-energy relationship used to model solvolysis reactions, relating the rate constant to solvent nucleophilicity and ionizing power. researchgate.netmdpi.com

For instance, kinetic studies on the solvolysis of the related compound 4-nitrophenyl phenyl thiophosphorochloridate in various ethanol-water mixtures have provided data that can be used to build such models. researchgate.net The sensitivity values derived from these analyses offer mechanistic insights, suggesting, for example, an SN2 pathway. koreascience.kr

Table 2: Specific Rates of Solvolysis for an Analogous Compound

| Solvent Composition (% Ethanol) | Substrate Concentration (M x 103) | Specific Rate (k x 104 s-1) |

|---|---|---|

| 100 | 0.550 | 0.355 |

| 100 | 1.021 | 0.354 |

| 100 | 2.112 | 0.355 |

| 80 | 0.547 | 1.99 |

| 80 | 1.055 | 1.99 |

| 80 | 2.170 | 1.99 |

| 50 | 0.533 | 11.2 |

| 50 | 1.091 | 11.2 |

Data adapted from a kinetic study on 4-nitrophenyl phenyl thiophosphorochloridate at 55.0 °C, demonstrating how experimental rates are gathered for predictive models. researchgate.net

More advanced predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, use a larger set of calculated molecular descriptors to predict reaction barriers or rates. researchgate.net Recent work has focused on developing models for the hydrolysis of organophosphorus agents, demonstrating that computational data can effectively predict their reactivity and detoxification pathways. researchgate.netnih.gov

Integration of Mechanistic Findings with Broader Organophosphorus Chemical Theory

The theoretical and computational studies of specific molecules like this compound contribute to the broader understanding of organophosphorus chemistry. ethernet.edu.ettaylorfrancis.com Organophosphorus compounds are central to biochemistry (e.g., ATP, DNA) and industrial applications. rsc.orgresearchgate.net The mechanisms of phosphoryl transfer are of particular importance, as they are fundamental to the action of kinases, phosphatases, and ATPases. nih.govlibretexts.org

Computational insights into whether a reaction is associative or dissociative help rationalize how enzymes achieve enormous rate accelerations. nih.govresearchgate.net For example, understanding the transition state of a phosphoryl transfer reaction allows chemists to design better catalysts or enzyme inhibitors. mdpi.com Studies on the hydrolysis and solvolysis of phosphorochloridates and related esters provide a fundamental basis for understanding the factors that control reactivity, such as the nature of the leaving group and the steric and electronic effects of substituents. researchgate.netnih.gov By calculating properties like enthalpies of formation and reaction energies, computational chemistry provides a robust framework for organizing and explaining the diverse reactivity patterns observed in this class of compounds. nih.gov

Future Directions and Emerging Research Frontiers

Exploration of New Synthetic Methodologies Utilizing Bis(4-nitrophenyl) Phosphorochloridate

The development of efficient and selective methods for the formation of phosphate (B84403) esters remains a critical objective in organic chemistry, particularly in the synthesis of biologically important molecules like oligonucleotides and phosphorylated prodrugs. While this compound is a potent phosphorylating agent, future research will likely focus on its incorporation into novel, streamlined synthetic protocols.

One promising avenue is its application in advanced phosphotriester approaches for oligonucleotide synthesis. The p-nitrophenyl group is a known protecting group for phosphates in this context, valued for its stability during condensation steps and clean removal. taylorandfrancis.com Research could explore the use of this compound as a direct phosphorylating agent for nucleosides, potentially offering advantages in reaction kinetics or yield over existing reagents. wikipedia.orgrsc.org The development of one-pot or tandem reactions where the phosphorochloridate is used to generate key phosphotriester intermediates without extensive purification steps would represent a significant methodological advancement.

Another emerging area is the synthesis of complex phosphonate (B1237965) and phosphate prodrugs. acs.org The conversion of nucleoside monophosphates into their corresponding prodrugs is often a challenging multi-step process. New methodologies could employ this compound as a versatile precursor, allowing for the sequential and controlled introduction of various biolabile protecting groups. The reactivity of the phosphorochloridate could be modulated by reaction conditions to favor the formation of either symmetric or asymmetric phosphotriesters, providing access to a diverse range of prodrug architectures. This approach could offer a more efficient alternative to methods that rely on less stable or less accessible phosphorylating agents.

Advanced Spectroscopic and Time-Resolved Techniques for Mechanistic Elucidation

A complete understanding of the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more efficient phosphorylating systems. While the general mechanism of nucleophilic substitution at the phosphorus center is understood, the precise nature of transient intermediates and transition states in reactions involving this compound warrants further investigation.

Future research will increasingly employ advanced spectroscopic techniques to probe these reaction pathways in real-time. Time-resolved spectroscopy, which studies dynamic processes following an initial trigger like a laser pulse, can provide invaluable data on the kinetics of phosphoryl transfer. wikipedia.orgvu.lt Specifically, time-resolved infrared (TRIR) spectroscopy could be used to monitor changes in the vibrational modes of the P=O and P-O bonds on picosecond to femtosecond timescales, allowing for the direct observation of bond formation and cleavage during the reaction. acs.org

Kinetic studies, similar to those performed on the related compound bis(4-nitrophenyl) phosphate (BNPP), can provide detailed mechanistic insights. researchgate.netacs.org Investigations into the cleavage of 4-nitrophenyl phosphorochloridate with nucleophiles like hydrogen peroxide have revealed complex kinetics, suggesting the formation of highly labile peroxo intermediates. researchgate.net Similar detailed kinetic analyses of reactions with alcohols, amines, and nucleoside hydroxyl groups could reveal subtle mechanistic details, such as the potential for concerted versus stepwise pathways and the role of solvent in stabilizing transition states. researchgate.net The application of kinetic isotope effects (KIEs), a powerful tool for probing transition state structures, could further elucidate the degree of bond breaking and bond making in the rate-determining step of phosphorylation. nih.gov

| Technique | Potential Application for this compound | Information Gained |

| Time-Resolved IR (TRIR) Spectroscopy | Monitoring the reaction with a nucleoside in real-time. | Direct observation of P-Cl bond cleavage and P-O bond formation; identification of transient intermediates. |

| 31P NMR Spectroscopy | Tracking the reaction progress and identifying phosphorus-containing species. | Identification of the primary product, intermediates, and potential side products; kinetic profiling. nih.gov |

| Kinetic Isotope Effects (KIEs) | Comparing reaction rates with isotopically labeled reactants (e.g., 18O in the nucleophile). | Elucidation of transition state structure; determining the extent of bond formation/cleavage in the rate-determining step. nih.gov |

| Stopped-Flow Kinetics | Rapidly mixing reactants and monitoring the reaction on a millisecond timescale. | Determination of pre-steady-state kinetics; capturing rapid initial reaction phases. |

Computational Design of Enhanced Phosphorylating and Coupling Systems

In parallel with experimental studies, computational chemistry offers a powerful tool for understanding and predicting the reactivity of phosphorylating agents. Density Functional Theory (DFT) is particularly well-suited for modeling the electronic structure and reaction pathways of organophosphorus compounds. semanticscholar.orgresearchgate.net

Future research will likely leverage DFT calculations to construct detailed energy profiles for the reaction of this compound with various nucleophiles. Such studies can accurately predict activation energies, identify transition state geometries, and determine whether the reaction proceeds through a concerted SN2-type mechanism or a stepwise pathway involving a pentacoordinate intermediate. nih.govresearchgate.net This fundamental understanding can guide the rational design of improved phosphorylating agents. For instance, by modeling the effects of different substituents on the nitrophenyl rings or by replacing them with other electron-withdrawing groups, it may be possible to fine-tune the reactivity and selectivity of the reagent for specific applications. mdpi.com

Furthermore, computational approaches can be used to design novel coupling systems that work in synergy with this compound. This could involve the in silico screening of catalysts or additives that lower the activation energy of the phosphorylation step. mdpi.com By modeling the interactions between the phosphorochloridate, the nucleophile, and a potential catalyst (e.g., a Lewis base), researchers can identify promising candidates for experimental validation. This synergy between computational prediction and experimental work can accelerate the discovery of next-generation coupling reagents and phosphorylation protocols with enhanced efficiency and broader substrate scope. luxembourg-bio.comresearchgate.net

Interdisciplinary Applications in Catalysis and Materials Science

The unique reactivity of this compound opens up possibilities for its use beyond traditional organic synthesis, particularly in the fields of catalysis and materials science.

In catalysis, organophosphates have shown promise as catalysts for specific polymerization reactions. The related compound, bis(4-nitrophenyl) phosphate, has been identified as an effective organocatalyst for the ring-opening polymerization (ROP) of β-butyrolactone, leading to the formation of well-defined polyesters. medchemexpress.com This suggests a potential role for this compound, either as a precursor to the active phosphate catalyst or as a co-catalyst itself. Its high reactivity could be harnessed to initiate polymerization or to create catalytic species in situ.

In materials science, phosphorus-containing compounds are widely used as flame retardants, plasticizers, and components of advanced polymers. taylorandfrancis.comwikipedia.org this compound can be envisioned as a versatile monomer or cross-linking agent for the synthesis of novel polyphosphoesters or polyphosphoramidates. acs.org The reactivity of the P-Cl bond allows for facile reaction with diols or diamines to form polymer chains. The presence of the nitrophenyl groups in the resulting polymer backbone could impart unique properties, such as altered thermal stability, refractive index, or the potential for further chemical modification.

Another exciting frontier is the use of phosphorus chlorides in the synthesis of dendrimers. encyclopedia.pub Dendrimers are highly branched, monodisperse macromolecules with a wide range of applications in drug delivery and catalysis. nih.govresearchgate.netnih.gov The P-Cl moiety of this compound could serve as a reactive site for the divergent synthesis of phosphorus-containing dendrimers, allowing for the controlled, generational growth of complex three-dimensional architectures.

| Field | Potential Application | Resulting Product/System |

| Catalysis | Organocatalyst for Ring-Opening Polymerization (ROP). medchemexpress.com | Biodegradable polyesters (e.g., poly(β-butyrolactone)). |

| Materials Science | Monomer for polycondensation reactions. acs.org | Novel polyphosphoesters and polyphosphoramidates with unique properties. |

| Materials Science | Cross-linking agent for polymer networks. | Thermoset materials with enhanced flame retardancy or thermal stability. |

| Nanotechnology | Core or branching unit for dendrimer synthesis. encyclopedia.pub | Phosphorus-containing dendrimers for catalysis or drug delivery applications. |

Q & A

Q. What strategies mitigate discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman) for this compound?

- Methodology : Use scaling factors in DFT-predicted spectra to account for anharmonicity. Compare experimental spectra with solid-state vs. solution-phase simulations . Cross-check with Raman optical activity (ROA) to resolve overlapping peaks caused by nitro group vibrations .

Theoretical Framework Integration

Q. How can researchers link mechanistic studies of this compound to broader theories in organophosphorus chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.